
2-Fluoro-5-hydroxy-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H7FO3. It is a derivative of benzaldehyde, featuring a fluorine atom, a hydroxyl group, and a methoxy group attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Fluoro-5-hydroxy-3-methoxybenzaldehyde can be synthesized starting from 2-amino-5-methoxytoluene. The synthesis involves several steps, including fluorination and formylation reactions
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-hydroxy-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-5-hydroxy-3-methoxybenzoic acid.
Reduction: 2-Fluoro-5-hydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-hydroxy-3-methoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates for drug discovery.
Materials Science: It is employed in the development of novel materials with specific properties, such as fluorinated polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific drug or material being developed.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-5-hydroxy-3-methoxybenzaldehyde can be compared with other similar compounds, such as:
2-Fluoro-3-methoxybenzaldehyde: Similar structure but lacks the hydroxyl group.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with different positions of the fluorine and hydroxyl groups.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the fluorine atom.
These comparisons highlight the unique combination of functional groups in this compound, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
897957-17-4 |
|---|---|
Molekularformel |
C8H7FO3 |
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
2-fluoro-5-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7FO3/c1-12-7-3-6(11)2-5(4-10)8(7)9/h2-4,11H,1H3 |
InChI-Schlüssel |
QAUVAFCFWXLHNK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1F)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


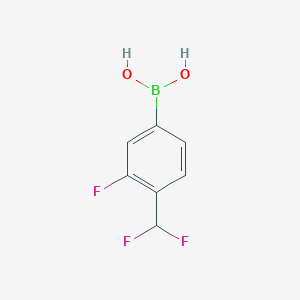


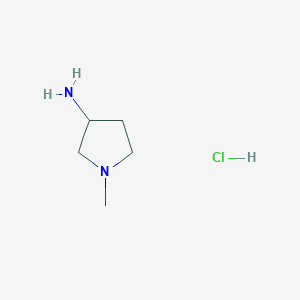
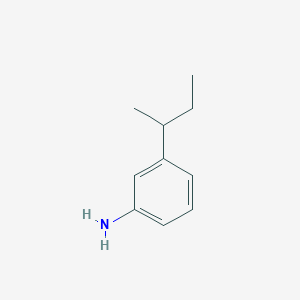



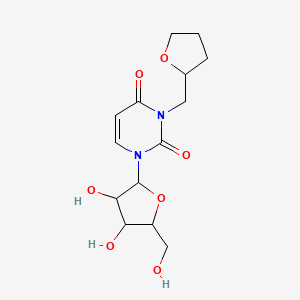
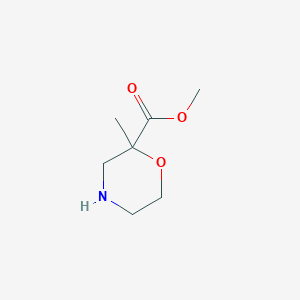
![1-[2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B12096687.png)



